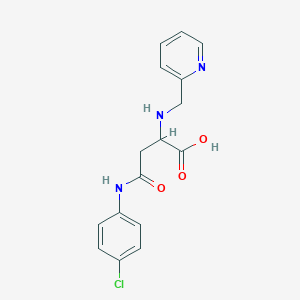![molecular formula C22H27N3O3S2 B4117117 N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4117117.png)
N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
Vue d'ensemble
Description
N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, commonly known as ADAMTS-13, is a zinc-dependent metalloproteinase enzyme that plays a crucial role in regulating blood coagulation. It is a multidomain protein that cleaves von Willebrand factor (vWF) into smaller fragments, thereby preventing the formation of blood clots. ADAMTS-13 is involved in several physiological and pathological processes, including thrombotic thrombocytopenic purpura (TTP), coronary artery disease, and stroke. The purpose of
Mécanisme D'action
ADAMTS-13 cleaves N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide, a large multimeric glycoprotein that plays a critical role in platelet adhesion and aggregation. N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is synthesized in endothelial cells and megakaryocytes and is released into the bloodstream, where it binds to platelets and promotes clot formation. ADAMTS-13 cleaves N-1-adamantyl-4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide at a specific site, resulting in the formation of smaller fragments that are less effective at promoting platelet aggregation.
Biochemical and Physiological Effects:
ADAMTS-13 deficiency is associated with TTP, a rare but life-threatening disorder characterized by the formation of microthrombi in small blood vessels. ADAMTS-13 deficiency also increases the risk of coronary artery disease and stroke. Studies have shown that ADAMTS-13 plays a crucial role in maintaining normal hemostasis and preventing the formation of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
ADAMTS-13 is a complex protein that is difficult to study in vitro. The purification and characterization of ADAMTS-13 require specialized techniques and equipment, making it challenging for researchers to study the protein in a laboratory setting. However, the development of new techniques, such as recombinant protein expression and gene editing, has made it easier to study ADAMTS-13 in vitro.
Orientations Futures
Future research on ADAMTS-13 will focus on several areas, including the development of new diagnostic tests and therapies for TTP, the study of ADAMTS-13 in the context of coronary artery disease and stroke, and the development of new techniques for studying ADAMTS-13 in vitro. Additionally, researchers will continue to investigate the role of ADAMTS-13 in regulating blood coagulation and hemostasis, with the goal of developing new treatments for thrombotic disorders.
Applications De Recherche Scientifique
ADAMTS-13 has several scientific research applications, including the study of blood coagulation, thrombosis, and hemostasis. Research on ADAMTS-13 has led to the development of new diagnostic tests and therapies for TTP and other thrombotic disorders. ADAMTS-13 has also been studied for its potential role in the development of coronary artery disease and stroke.
Propriétés
IUPAC Name |
1-[4-(1-adamantylsulfamoyl)phenyl]-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2/c26-30(27,25-22-11-15-8-16(12-22)10-17(9-15)13-22)20-5-3-18(4-6-20)24-21(29)23-14-19-2-1-7-28-19/h1-7,15-17,25H,8-14H2,(H2,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTXPBXUADEYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=S)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1-Adamantyl)-4-({[(2-furylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4117038.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-methyl-3-nitrobenzoyl)hydrazinecarbothioamide](/img/structure/B4117046.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B4117052.png)
![2-[(1,3-benzodioxol-5-yloxy)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117055.png)
![methyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4117061.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4117068.png)
![2-bromo-N-{1-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4117071.png)
![7-chloro-1-(4-isopropylphenyl)-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117072.png)
![methyl 4-chloro-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4117074.png)


![N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117094.png)
